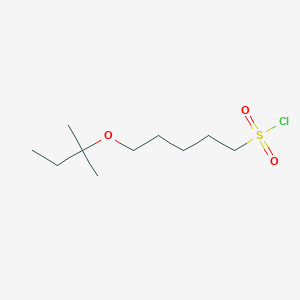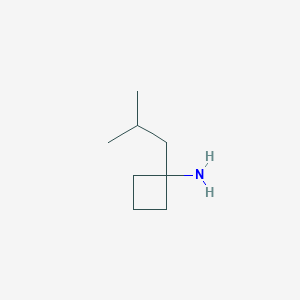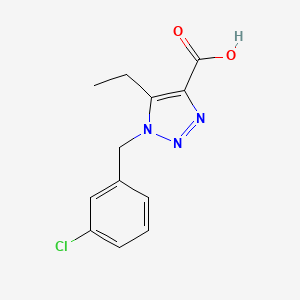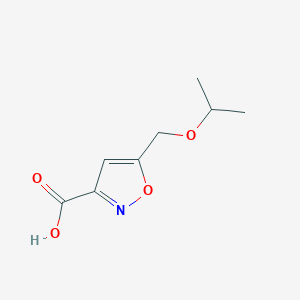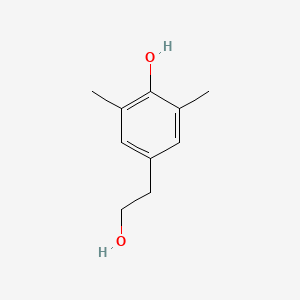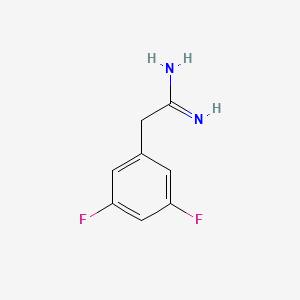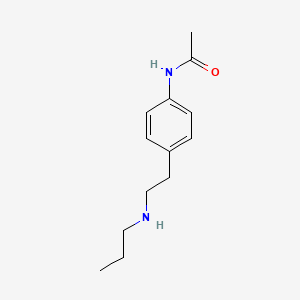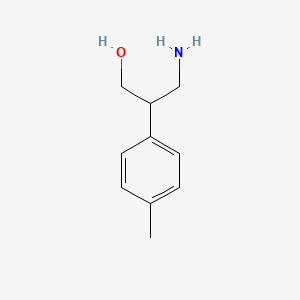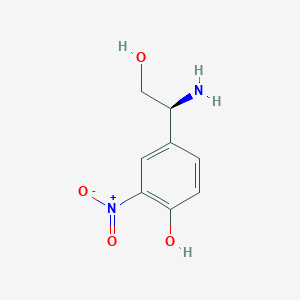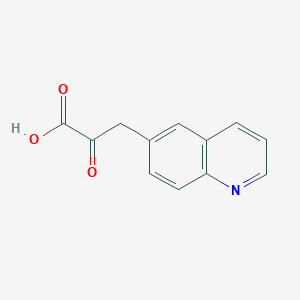![molecular formula C11H22N2O2 B13622031 tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and an aminomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with 1-[1-(aminomethyl)cyclopropyl]ethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group or the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure makes it a valuable scaffold for the development of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]methyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]propyl}carbamate
- tert-butylN-{1-[1-(aminomethyl)cyclopropyl]butyl}carbamate
Uniqueness: tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate is unique due to its specific combination of functional groups. The presence of the tert-butyl group, cyclopropyl ring, and aminomethyl group imparts distinct chemical properties that differentiate it from other similar compounds. These properties make it particularly useful in various scientific research applications.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(aminomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7,12H2,1-4H3,(H,13,14) |
InChI Key |
GWFSLWSBNMXKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



